
3-(Pyrrolidin-1-yl)-3-thioxopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyrrolidin-1-yl)-3-thioxopropanenitrile is an organic compound that features a pyrrolidine ring attached to a thioxopropanenitrile moiety
Vorbereitungsmethoden
The synthesis of 3-(Pyrrolidin-1-yl)-3-thioxopropanenitrile typically involves the reaction of pyrrolidine with a suitable thioxopropanenitrile precursor. One common method involves the nucleophilic substitution reaction where pyrrolidine reacts with a halogenated thioxopropanenitrile under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or column chromatography.
Analyse Chemischer Reaktionen
3-(Pyrrolidin-1-yl)-3-thioxopropanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Pyrrolidin-1-yl)-3-thioxopropanenitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is investigated for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(Pyrrolidin-1-yl)-3-thioxopropanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards its target, while the thioxopropanenitrile moiety can participate in various chemical interactions.
Vergleich Mit ähnlichen Verbindungen
3-(Pyrrolidin-1-yl)-3-thioxopropanenitrile can be compared with other similar compounds, such as:
Pyrrolidin-2-one: This compound also contains a pyrrolidine ring but differs in its functional groups, leading to different chemical properties and applications.
Pyrrolidin-2,5-dione: Another pyrrolidine derivative with distinct biological activities and synthetic applications.
Pyrrolidin-1-yl)benzonitrile: This compound features a pyrrolidine ring attached to a benzonitrile moiety, used in different medicinal chemistry applications.
Each of these compounds has unique properties and applications, highlighting the versatility of the pyrrolidine scaffold in chemical research.
Eigenschaften
Molekularformel |
C7H10N2S |
|---|---|
Molekulargewicht |
154.24 g/mol |
IUPAC-Name |
3-pyrrolidin-1-yl-3-sulfanylidenepropanenitrile |
InChI |
InChI=1S/C7H10N2S/c8-4-3-7(10)9-5-1-2-6-9/h1-3,5-6H2 |
InChI-Schlüssel |
IAHZKTFJVMERAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=S)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



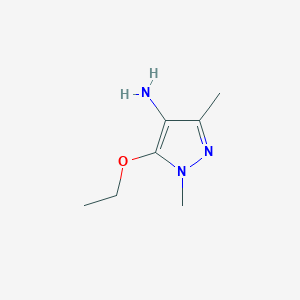
![1,2-Dihydrocyclopenta[c]pyrazole-3,4-dione](/img/structure/B12874147.png)
![2-(Aminomethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12874159.png)

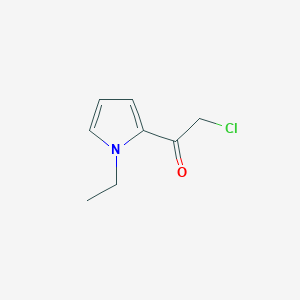
![1-[1-(Benzenesulfonyl)-4-methoxy-1H-pyrrol-2-yl]pentane-1,4-dione](/img/structure/B12874184.png)
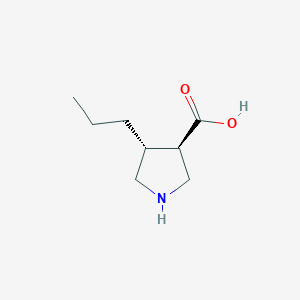
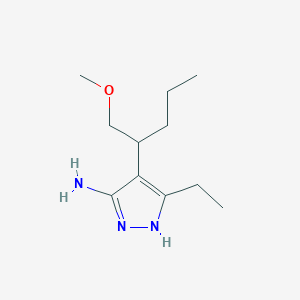

![3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one](/img/structure/B12874240.png)
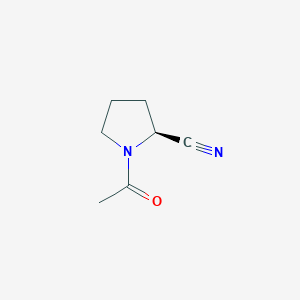
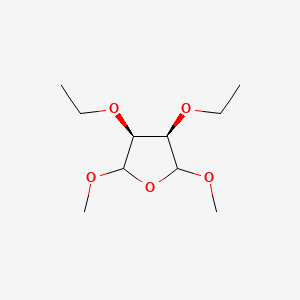
![[3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874250.png)
